1-Chloroisoquinoline-6-sulfonyl chloride
Overview
Description
1-Chloroisoquinoline-6-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity due to the presence of both chloro and sulfonyl chloride functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloroisoquinoline-6-sulfonyl chloride typically involves the chlorination of isoquinoline followed by sulfonylation. One common method includes:
Chlorination: Isoquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Sulfonylation: The chlorinated isoquinoline is then reacted with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 6-position.
The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of isoquinoline are chlorinated using industrial chlorinating agents.
Sulfonylation in Reactors: The chlorinated product is then subjected to sulfonylation in large reactors, ensuring efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
1-Chloroisoquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Substitution: The sulfonyl chloride group can react with nucleophiles to form sulfonamides, sulfonates, or sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) under mild to moderate temperatures.
Electrophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate the reaction. These reactions are often conducted in aqueous or mixed solvent systems.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
1-Chloroisoquinoline-6-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Pharmaceutical Research: Employed in the development of potential drug candidates, particularly those targeting cancer and infectious diseases.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline-6-sulfonyl chloride involves its reactivity towards nucleophiles. The chloro group acts as a leaving group, allowing nucleophiles to attack the isoquinoline ring. The sulfonyl chloride group can also participate in reactions, forming strong covalent bonds with nucleophiles. These reactions can modify the structure and function of target molecules, making this compound useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
1-Chloroisoquinoline-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 5-position.
1-Bromoisoquinoline-6-sulfonyl chloride: Similar structure but with a bromo group instead of a chloro group.
1-Chloroisoquinoline-6-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
1-Chloroisoquinoline-6-sulfonyl chloride is unique due to its specific reactivity profile, which allows for selective modifications at the 6-position of the isoquinoline ring. This specificity makes it a valuable tool in organic synthesis and pharmaceutical research, where precise structural modifications are often required.
Properties
IUPAC Name |
1-chloroisoquinoline-6-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-8-2-1-7(15(11,13)14)5-6(8)3-4-12-9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUOZPNGHEZEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273629 | |
Record name | 1-Chloro-6-isoquinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205055-64-7 | |
Record name | 1-Chloro-6-isoquinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205055-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-6-isoquinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.